

Application Notes: 2MeSADP for In Vitro Platelet Aggregation Assays

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Compound of Interest		
Compound Name:	2MeSADP	
Cat. No.:	B1221296	Get Quote

Introduction

2-Methylthioadenosine diphosphate (**2MeSADP**) is a potent and stable analog of adenosine diphosphate (ADP), a key physiological agonist in platelet activation.[1][2] Due to its stability and high affinity for platelet purinergic receptors, **2MeSADP** is widely utilized in research and drug development to induce and study platelet aggregation in vitro. It provides a reliable and reproducible method for assessing platelet function, investigating the mechanisms of hemostasis and thrombosis, and evaluating the efficacy of antiplatelet therapies.[1][3][4]

Principle of Action: P2Y1 and P2Y12 Receptor Activation

2MeSADP-induced platelet aggregation is mediated through the simultaneous activation of two distinct G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[3][5][6] The synergistic signaling from both receptors is essential for a complete and sustained aggregation response.[3][7][8]

- P2Y1 Receptor: This receptor is coupled to the Gq protein. Its activation stimulates
 phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and
 diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+)
 concentration, initiating platelet shape change and a transient, reversible aggregation.[3][7]
- P2Y12 Receptor: This receptor is coupled to the Gi protein. Its activation inhibits adenylyl cyclase, causing a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
 [3][7][9] Lower cAMP levels reduce the threshold for platelet activation and are crucial for



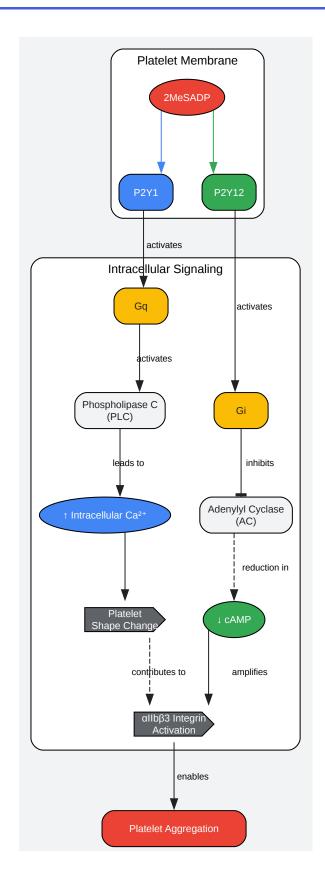




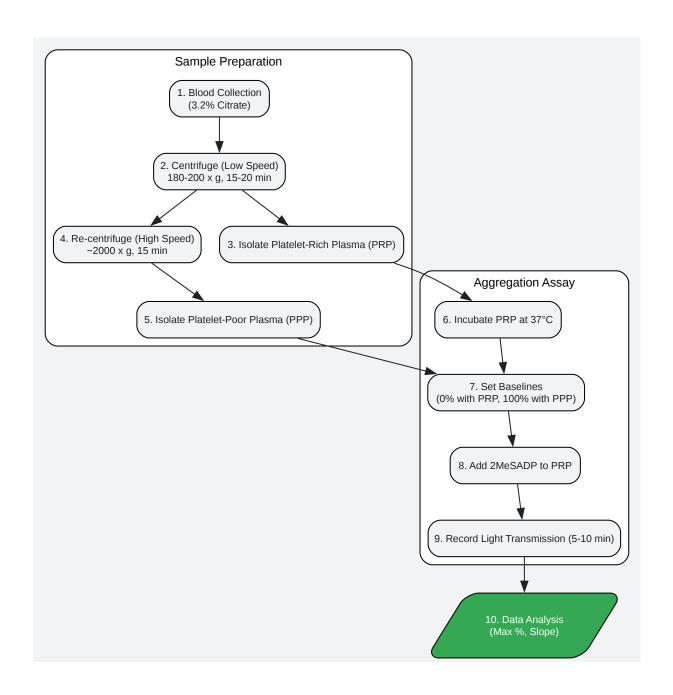
amplifying and stabilizing the aggregation response initiated by P2Y1 activation, leading to the formation of large, irreversible platelet aggregates.[7][9]

The combined signaling ultimately leads to the activation of the small G protein Rap1b and a subsequent conformational change in the α IIb β 3 integrin receptor.[7][9] This activation allows the α IIb β 3 receptor to bind fibrinogen, which cross-links adjacent platelets, resulting in the formation of a stable platelet aggregate.[7][9]









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